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Cat. No.: B608498 Get Quote

An In-Depth Technical Guide on the Kinase Inhibitor LDC1267

LDC1267 is a potent and highly selective, ATP-competitive, type II inhibitor of the TAM (Tyro3,

Axl, Mer) family of receptor tyrosine kinases.[1][2] This family of kinases plays a crucial role in

various physiological and pathological processes, including immune regulation, efferocytosis

(the clearance of apoptotic cells), and cancer progression and metastasis.[3] The unique

selectivity profile of LDC1267 makes it a valuable tool for researchers in oncology, immunology,

and drug development to investigate the therapeutic potential of TAM kinase inhibition.

This technical guide provides a detailed overview of the selectivity profile of LDC1267,

including its activity against its primary targets and a broader panel of kinases. It also outlines

the experimental methodologies used to determine its binding affinities and functional effects,

and visualizes key pathways and workflows to facilitate a deeper understanding of its

mechanism of action.

Quantitative Selectivity Profile
The inhibitory activity of LDC1267 has been rigorously characterized using various biochemical

and cellular assays. The following tables summarize the key quantitative data on its potency

and selectivity.

Table 1: Inhibitory Activity of LDC1267 against Primary TAM Kinase Targets
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Target IC50 (nM) Assay Type

Mer <5
Tracer-Based Binding Assay[4]

[5]

Tyro3 8
Tracer-Based Binding Assay[4]

[5][6]

Axl 29
Tracer-Based Binding Assay[4]

[5][6]

Table 2: Inhibitory Activity of LDC1267 against a Selection of Off-Target Kinases

Target IC50 (nM) Assay Type

Met 35 Not Specified[2]

Aurora B 36 Not Specified[2]

Lck 51 Not Specified[2]

Src 338 Not Specified[2]

CDK8 Not Specified Lower activity observed[4][6]

Table 3: Cellular Activity of LDC1267

Cell Line Effect IC50

Panel of 95 different cell lines
Moderately affects proliferation

in 11 of the 95 cell lines
>5 µM[4][5]

NKG2D-activated NK cells
Abolishes the inhibitory effects

of Gas6 stimulation
Not Applicable[4][5]

Experimental Protocols
The selectivity profile of LDC1267 has been established through a series of robust

experimental methodologies. The key assays are detailed below.
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Tracer-Based Kinase Binding Assay (HTRF)
This biochemical assay was utilized to determine the IC50 values of LDC1267 against the TAM

kinases. The assay relies on the principle of competitive binding between the inhibitor and a

fluorescently labeled tracer to the kinase of interest.

Methodology:

Assay Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) method was

employed, using Kinase Tracer 236. This assay measures the binding and displacement of

an Alexa Fluor 647-labeled tracer to a glutathione S-transferase (GST)-tagged kinase.[4]

Detection: The binding of the tracer to the kinase is detected using a europium (Eu)-labeled

anti-GST antibody. The simultaneous binding of both the tracer and the antibody to the

kinase generates a Fluorescence Resonance Energy Transfer (FRET) signal.[4]

Inhibition Measurement: The presence of an inhibitor, such as LDC1267, competes with the

tracer for binding to the kinase, leading to a reduction in the FRET signal.[4]

Assay Conditions: The assay was performed in a buffer containing 20 mM HEPES (pH 8.0),

1 mM DTT, 10 mM MgCl2, and 0.01% Brij35. The final concentrations of the components

were 5 nM kinase, 15 nM fluorescent tracer, and 2 nM LanthaScreen Eu-anti-GST antibody.

[4]

Data Acquisition: The FRET signal was quantified using an EnVision Multilabel Reader 2104

after a 1-hour incubation period.[4]

KINOMEscan™ Selectivity Profiling
To assess the broader selectivity of LDC1267, a KINOMEscan™ assay was performed,

screening the compound against a panel of 456 kinases. This method provides a

comprehensive overview of the inhibitor's interactions across the human kinome.

Methodology:

Assay Principle: The KINOMEscan™ platform utilizes a proprietary active site-directed

competition binding assay to quantify the interactions between a test compound and a large

panel of kinases.
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Screening: LDC1267 was screened at a concentration of 1 µM against 456 kinases.[2]

Results: The results indicated that at this concentration, LDC1267 inhibited 39 out of the 456

tested kinases to a level of less than 10% of remaining activity, demonstrating its high

selectivity.[2] For a detailed list of the inhibited kinases, please refer to the supplementary

information of the primary publication by Paolino et al., Nature 2014.[4]

Quantitative Chemical Proteomics
To confirm the cellular selectivity of LDC1267, a quantitative chemical proteomics approach

was employed. This technique identifies the protein targets of a small molecule within a

complex cellular lysate.

Methodology:

Principle: This method involves the use of an immobilized, non-selective kinase inhibitor

matrix to capture a broad range of kinases from a cell lysate. The elution of these captured

kinases is then performed using the test compound (LDC1267).[2]

Cell Lysate: Lysates from Hs578t cells were used for this experiment.[2]

Target Identification: The proteins eluted by LDC1267 were identified and quantified using

mass spectrometry. This approach identified Axl and Met as high-affinity protein targets of

LDC1267, with dissociation constants (Kd) of approximately 30 nM.[2]

Selectivity Confirmation: Other kinases identified in the cell-free KINOMEscan™ assay, such

as Aurora, Lck, and CDK8, did not bind to the kinase inhibitor matrix in this cellular context,

highlighting the even greater selectivity of LDC1267 within a cellular environment.[2]

Visualizations
To further elucidate the experimental processes and biological context of LDC1267, the

following diagrams are provided.
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Caption: Experimental workflow for characterizing LDC1267's selectivity.
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Caption: Simplified TAM receptor signaling pathway and the inhibitory action of LDC1267.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b608498?utm_src=pdf-body-img
https://www.benchchem.com/product/b608498?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Targets (High Affinity) Secondary Targets (Lower Affinity) Broader Kinome Screen (Low Interaction)

LDC1267

Mer
(IC50 <5 nM)

Tyro3
(IC50 = 8 nM)

Axl
(IC50 = 29 nM)

Met
(IC50 = 35 nM)

Aurora B
(IC50 = 36 nM)

Lck
(IC50 = 51 nM)

Src
(IC50 = 338 nM)

~417 Other Kinases
(Minimal Inhibition at 1 µM)

Click to download full resolution via product page

Caption: Logical relationship of LDC1267's binding affinities across different kinase families.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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